N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and is substituted with various functional groups including methoxyphenyl, methyl, sulfanylidene, thiophenyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate can then undergo further cyclization and functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(PHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE: Similar structure but with a phenyl group instead of a thiophenyl group.
N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(FURAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in N-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-14(15(20-17(23)18-10)13-8-5-9-24-13)16(21)19-11-6-3-4-7-12(11)22-2/h3-9,15H,1-2H3,(H,19,21)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCKYQBESCURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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